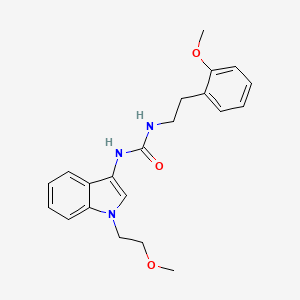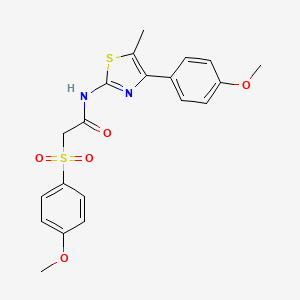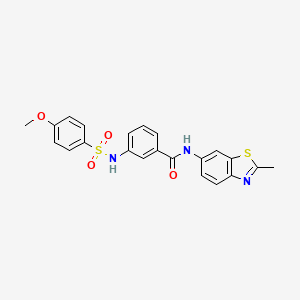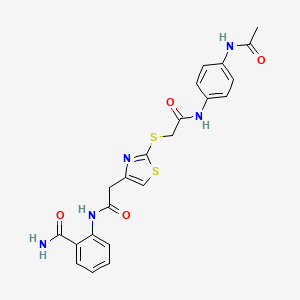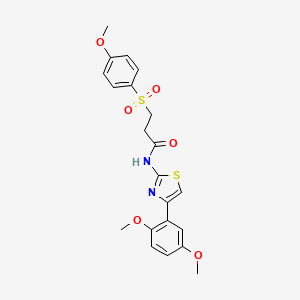
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Vue d'ensemble
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazole compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Mécanisme D'action
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in certain types of cancer cells. By inhibiting the activity of CA IX, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can slow down the growth and progression of cancer cells.
Biochemical and Physiological Effects:
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can reduce the expression of certain genes that are involved in tumor growth and progression. N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been shown to reduce the production of reactive oxygen species (ROS) in the body, which can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in lab experiments is its ability to inhibit the activity of specific enzymes, which can help researchers better understand the role of these enzymes in various biological processes. However, one limitation is that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research involving N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. One area of research is the development of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide-based therapies for cancer treatment. Another area of research is the study of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in other areas of research, such as inflammation and oxidative stress. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in the body.
Applications De Recherche Scientifique
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been studied for its potential therapeutic applications in various areas of research. One of the primary areas of research is cancer treatment. Studies have shown that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can inhibit the activity of certain enzymes that are involved in tumor growth and progression. N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been studied for its potential anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-27-14-4-7-16(8-5-14)31(25,26)11-10-20(24)23-21-22-18(13-30-21)17-12-15(28-2)6-9-19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEYGNCNOINPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



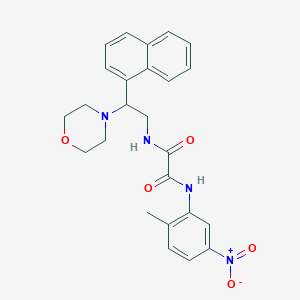
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

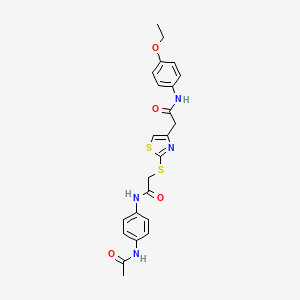
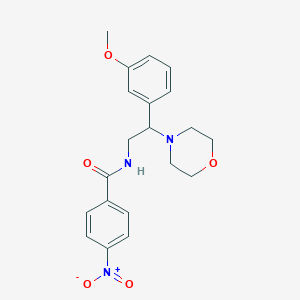
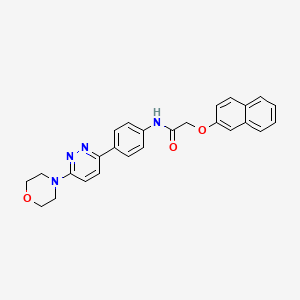
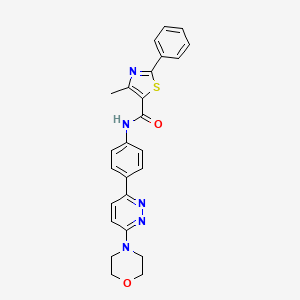
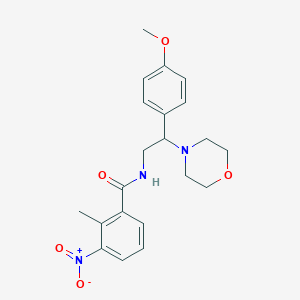
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3309361.png)
